Technical Guide: Chemical Properties and Applications of DL-Serine (3,3-D2)
Technical Guide: Chemical Properties and Applications of DL-Serine (3,3-D2)
The following technical guide details the chemical properties, synthesis, and applications of DL-Serine (3,3-D2).
Executive Summary
DL-Serine (3,3-D2) is a stable isotope-labeled isotopologue of the non-essential amino acid serine, characterized by the substitution of two hydrogen atoms at the
Chemical & Physical Specifications
Identity and Structure
-
Chemical Name: DL-Serine-3,3-d2
-
Synonyms: (
)-2-Amino-3-hydroxypropanoic acid-3,3-d2; 3,3-Dideuteroserine. -
Chemical Formula:
[1][2] -
Molecular Weight: 107.11 g/mol (Calculated based on D = 2.014 u).
-
CAS Number: While the L-isomer is frequently indexed (CAS 95034-57-4), the DL-mixture is often categorized under the generic labeled CAS or specified as a mixture of the enantiomers.
-
Isotopic Enrichment: Typically
98 atom % D.
Physicochemical Properties
| Property | Value / Description | Note |
| Appearance | White crystalline powder | Hygroscopic; store desiccated. |
| Solubility | Soluble in water (>50 mg/mL) | Solubility profile mimics unlabeled serine. |
| Melting Point | 240 °C (dec.) | Similar to unlabeled standard. |
| pKa Values | Deuteration has negligible effect on pKa. | |
| Chirality | Racemic (50:50 mixture of D- and L-) | Contains both enantiomers; L-isomer is biologically active in protein synthesis; D-isomer is a neuromodulator (NMDA co-agonist). |
Mechanistic Principles of Isotopic Labeling
The Deuterium Stability
The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to the lower zero-point energy of the heavier isotope. This results in a Primary Kinetic Isotope Effect (KIE) if the C-D bond is broken during the rate-determining step.
-
Relevance: In DL-Serine (3,3-D2), the deuterium atoms are located on the hydroxymethyl group. This position is chemically stable against spontaneous exchange in aqueous solution but is enzymatically active in specific pathways (e.g., SHMT activity).
Metabolic Tracing: The One-Carbon Shuttle
The primary utility of Serine (3,3-D2) in biochemistry is tracing the flow of carbon units into the folate cycle.
-
Mechanism: Serine Hydroxymethyltransferase (SHMT) catalyzes the reversible conversion of L-Serine to Glycine.
-
The Transfer: During this reaction, the C3 carbon of serine (carrying the two deuterium atoms) is transferred to Tetrahydrofolate (THF) to form
-Methylene-THF. -
Outcome: The methylene group of the resulting folate cofactor retains the deuterium label (
). This labeled unit is subsequently used in nucleotide biosynthesis (thymidylate synthase) and remethylation of homocysteine, allowing researchers to track the "one-carbon" unit's fate via mass spectrometry.
Applications in Research & Drug Development[8]
Metabolic Flux Analysis (MFA)
Researchers use DL-Serine (3,3-D2) to map the connectivity of the serine-glycine-one-carbon network.
-
Pathway Tracing: By introducing the tracer to cell culture, one can measure the appearance of the +2 Da mass shift in downstream metabolites like Glycine (if the C2-C3 bond is preserved, though SHMT cleaves C2-C3), or more importantly, in the methionine methyl group or thymidine , which receive the one-carbon unit.
-
Racemic Consideration: While mammalian cells predominantly metabolize L-Serine, the D-Serine component acts as a control or is metabolized by D-Amino Acid Oxidase (DAAO) in specific tissues (kidney/brain), offering a dual-readout in complex lysates.
Mass Spectrometry Internal Standard
DL-Serine (3,3-D2) serves as an ideal Internal Standard (IS) for quantifying serine levels in biological fluids.
-
Co-Elution: It co-elutes with endogenous serine in LC-MS/MS, ensuring it experiences the exact same matrix effects (ion suppression/enhancement).
-
Mass Differentiation: The +2 Da shift is sufficient to resolve it from the M+0 (endogenous) peak, provided the mass resolution is adequate to avoid overlap with natural
C or O isotopes (M+1 and M+2). Note: For higher precision, Serine ( ) is sometimes preferred to get a +4 Da shift, but D2 is cost-effective for routine assays.
Mechanistic Enzymology (SHMT Probes)
The 3,3-D2 isotopologue is used to study the mechanism of Serine Hydroxymethyltransferase.
-
Secondary KIE: Breaking the C2-C3 bond involves rehybridization. The presence of Deuterium at C3 exerts a secondary kinetic isotope effect, which helps elucidate the transition state structure of the enzyme-substrate complex.
Experimental Protocols
Preparation of Stock Solutions
Objective: Create a stable 10 mM stock solution for LC-MS spiking.
-
Weighing: Accurately weigh 10.71 mg of DL-Serine (3,3-D2).
-
Solvent: Dissolve in 10 mL of HPLC-grade water (0.1% Formic acid is optional to prevent microbial growth if stored long-term).
-
Dissolution: Vortex for 30 seconds. The compound is highly soluble.
-
Storage: Aliquot into cryovials. Store at -20°C (stable for 6-12 months) or -80°C (stable for >2 years). Avoid repeated freeze-thaw cycles.[3]
LC-MS/MS Quantification Workflow
Objective: Quantify endogenous serine in plasma using DL-Serine (3,3-D2) as IS.
-
Sample Prep: Mix 50
L Plasma + 5 L IS Stock (100 M). -
Precipitation: Add 200
L cold Acetonitrile (removes proteins). Vortex and Centrifuge (10,000 x g, 10 min). -
Derivatization (Optional but Recommended): Amino acids are zwitterionic and retain poorly on C18. Use Butanol/HCl derivatization or analyze via HILIC mode.
-
HILIC Method:[6] Inject supernatant directly onto an Amide or ZIC-HILIC column.
-
-
MS Detection (MRM Mode):
-
Analyte (Endogenous): Transition m/z 106.0
60.0 (Loss of COOH). -
Internal Standard (D2): Transition m/z 108.0
62.0 (Retains D2 in the fragment).
-
-
Calculation: Plot Area Ratio (Analyte/IS) vs. Concentration.
Synthesis & Production Logic
The synthesis of DL-Serine (3,3-D2) generally follows the Erlenmeyer-Plöchl azlactone synthesis or a Retro-Aldol approach adapted for labeling.
-
Core Reaction: Glycine + Formaldehyde-d2 (
). -
Catalyst: Base-catalyzed aldol condensation.
-
Logic: The
-carbon of glycine attacks the carbonyl carbon of deuterated formaldehyde.- .
-
Result: This produces a racemic mixture (DL) because the creation of the chiral center at the
-carbon is non-stereoselective in simple chemical environments.
Visualization of Metabolic Pathways[8][10][11]
Diagram 1: The Serine-to-Folate Deuterium Transfer
This diagram illustrates how the deuterium label at C3 of serine is transferred into the one-carbon folate pool, a critical concept for metabolic tracing.
Caption: Metabolic fate of the deuterium label from DL-Serine (3,3-D2) via the SHMT reaction, showing the transfer of the CD2 moiety to the folate pool.
Diagram 2: LC-MS Internal Standard Workflow
This diagram outlines the logical flow for using DL-Serine (3,3-D2) to quantify endogenous serine.
Caption: Step-by-step workflow for using DL-Serine (3,3-D2) as an internal standard to correct for matrix effects in quantitative bioanalysis.
References
-
National Institute of Standards and Technology (NIST). (2023). DL-Serine Chemical Properties and Spectra. NIST Chemistry WebBook, SRD 69.[7] Retrieved from [Link]
-
Hesse, F., et al. (2022). Insights Into the Known 13C Depletion of Methane—Contribution of the Kinetic Isotope Effects on the Serine Hydroxymethyltransferase Reaction. Frontiers in Microbiology. Retrieved from [Link]
-
Nilsson, R., et al. (2017). Metabolic flux analysis with isotope tracing using deuterium-labelled substrates. ResearchGate. Retrieved from [Link]
